molecular formula C36H58O8 B10828248 Prosaikogenin G

Prosaikogenin G

Cat. No.: B10828248
M. Wt: 618.8 g/mol
InChI Key: WSSVJIGMYVWUJL-LRSKSROMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prosaikogenin G is a glycoside hydrolyzed saikosaponin derived from the saponins of Bupleurum falcatum L., a plant traditionally used in herbal medicine across Asia. This compound is known for its pharmacological and biological activities, particularly its anti-cancer effects .

Preparation Methods

Prosaikogenin G is produced through the recombinant enzymatic hydrolysis of saikosaponins. The process involves the use of two recombinant glycoside hydrolases, BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively. These enzymes exhibit glycoside cleavage activity with saikosaponins at optimal conditions of 30–37°C and pH 6.5–7.0 . Saikosaponin A and D are purified from the crude Bupleurum falcatum L. extract using preparative high-performance liquid chromatography. These saikosaponins are then converted into saikogenin F via prosaikogenin F, and saikogenin G via this compound using enzyme transformation with high β-glycosidase activity .

Chemical Reactions Analysis

Prosaikogenin G undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Prosaikogenin G has a wide range of scientific research applications:

Mechanism of Action

Prosaikogenin G exerts its effects through various molecular targets and pathways. It inhibits the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The compound targets specific enzymes and signaling pathways involved in cell growth and survival, such as the inhibition of Angiotensin II-induced proliferation in rat mesangial cells .

Comparison with Similar Compounds

Prosaikogenin G is similar to other glycoside hydrolyzed saikosaponins, such as prosaikogenin F, saikogenin F, and saikogenin G. it is unique in its specific enzymatic transformation process and its distinct pharmacological profile. While prosaikogenin F and saikogenin F also exhibit anti-cancer properties, this compound is particularly noted for its potent inhibitory effects on cancer cell proliferation .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSVJIGMYVWUJL-LRSKSROMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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